2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one is an organic compound with a unique structure that includes a thiophene ring substituted with a hydroxy group, a methyl group, and a hexa-1,3-dien-1-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene and a sulfur source under acidic conditions.
Substitution Reactions: The introduction of the hydroxy and methyl groups can be achieved through electrophilic substitution reactions. For example, hydroxylation can be performed using reagents like hydrogen peroxide or osmium tetroxide, while methylation can be achieved using methyl iodide in the presence of a base.
Attachment of the Hexa-1,3-dien-1-yl Side Chain: This can be accomplished through a Heck reaction, where the thiophene ring is coupled with a hexa-1,3-dien-1-yl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the double bonds in the hexa-1,3-dien-1-yl side chain using hydrogenation with a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated thiophene derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hexa-1,3-dien-1-ylbenzene: Similar in structure but with a benzene ring instead of a thiophene ring.
2-((1E,3Z)-hexa-1,3-dien-1-yl)thiirane: Similar in structure but with a thiirane ring instead of a thiophene ring.
Uniqueness
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one is unique due to the presence of both a hydroxy group and a hexa-1,3-dien-1-yl side chain on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
646517-38-6 |
---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
5-hexa-1,3-dienyl-4-hydroxy-5-methylthiophen-2-one |
InChI |
InChI=1S/C11H14O2S/c1-3-4-5-6-7-11(2)9(12)8-10(13)14-11/h4-8,12H,3H2,1-2H3 |
InChI Key |
XHGYGRITUSNNBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CC1(C(=CC(=O)S1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.